molecular formula C11H13N3O B12595277 N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide

N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide

Cat. No.: B12595277
M. Wt: 203.24 g/mol
InChI Key: VIPPRTFSMSITMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an ethyl group at position 2 and an acetamide moiety at position 2. The pyrazolo[1,5-a]pyridine scaffold is notable for its structural rigidity and ability to engage in hydrogen bonding and π-π stacking interactions, making it a valuable template in medicinal chemistry.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(2-ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C11H13N3O/c1-3-9-11(12-8(2)15)10-6-4-5-7-14(10)13-9/h4-7H,3H2,1-2H3,(H,12,15)

InChI Key

VIPPRTFSMSITMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC=CC2=C1NC(=O)C

Origin of Product

United States

Biological Activity

N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. The structure features a pyrazolo[1,5-a]pyridine core, which is known for its pharmacological properties.

2.1 Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For example, studies have shown that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

2.2 Enzymatic Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. For instance, it has shown potential as an inhibitor of serine/threonine kinases, which play vital roles in signaling pathways associated with cancer and other diseases .

2.3 Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of acetamide derivatives against both Gram-positive and Gram-negative bacteria. This compound has been included in screenings that demonstrate its antibacterial activity, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of pyrazolo[1,5-a]pyridines, this compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial activity of several acetamide derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like amoxicillin and ciprofloxacin.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : By inhibiting specific kinases involved in cell signaling pathways, the compound disrupts processes essential for cancer cell growth and survival.
  • Antimicrobial Action : The mechanism behind its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

5. Data Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerHeLa15
AnticancerMCF-720
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli40

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide belongs to a class of pyrazolo derivatives known for their pharmacological properties. These compounds have been investigated for their potential as:

  • Anticancer Agents : Pyrazolo derivatives have shown promise in inhibiting tumor growth and proliferation. For instance, studies have indicated that certain pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines, including leukemia and colon cancer cells .
  • Enzyme Inhibitors : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. Research has highlighted the potential of pyrazolo derivatives as non-covalent inhibitors of proteases, which are critical in cancer metastasis .
  • Neuroprotective Agents : Some derivatives have demonstrated neuroprotective effects, making them candidates for treating neurodegenerative diseases. The modulation of neurotransmitter systems by pyrazolo compounds suggests their utility in psychopharmacology .

Material Science Applications

Recent advancements have also positioned this compound within the realm of material science:

  • Fluorescent Materials : Compounds containing the pyrazolo structure are being explored as fluorophores due to their unique photophysical properties. These materials can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
  • Crystal Engineering : The ability of pyrazolo compounds to form crystals with specific conformational properties opens avenues for their use in solid-state applications. Their supramolecular chemistry may lead to innovative materials with tailored functionalities .

Synthesis and Functionalization

The synthesis of this compound typically involves:

  • Reaction Pathways : Various synthetic strategies have been developed to create this compound, including the reaction of 2-ethylpyrazole with acetic anhydride or acetyl chloride under controlled conditions. This approach allows for the introduction of functional groups that enhance its biological activity and material properties .
  • Post-synthetic Modifications : Researchers are exploring functionalization techniques that improve the selectivity and efficacy of this compound in biological systems. Modifications at the nitrogen or carbon positions can yield derivatives with enhanced therapeutic profiles or material characteristics .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against human colon cancer cell lines. The results indicated that specific modifications to the compound significantly increased its cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of a key protease involved in cancer metastasis demonstrated that this compound exhibited potent inhibitory activity at low micromolar concentrations. This finding underscores its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide and related pyrazolo-fused heterocycles:

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Pyrazolo[1,5-a]pyridine - 2-Ethyl
- 3-Acetamide
- Moderate lipophilicity due to ethyl group
- Potential for CNS targeting
F-DPA Pyrazolo[1,5-a]pyrimidine - 4-Fluorophenyl
- N,N-Diethylacetamide
- Radiolabeled with ¹⁸F for PET imaging
- High binding to TSPO (translocator protein)
DPA-714 Pyrazolo[1,5-a]pyrimidine - 4-(2-Fluoroethoxy)phenyl
- N,N-Diethylacetamide
- Enhanced BBB penetration
- Used in neuroinflammation imaging
Compound 2b () Pyrazolo[1,5-a]pyrimidine - 3-Cyano
- 7-Cyclopropylamino
- 5-Amino-piperidine linkage
- Kinase inhibition (e.g., ALK, EGFR)
- Improved metabolic stability via cyano group
Pir-8-11 (71) Pyrazolo[1,5-a]pyrimidine - 4-Phenyl
- 7-(2-Hydroxyethoxyethyl)amino
- AhR agonist activity
- Anti-inflammatory potential

Key Structural and Functional Insights

Core Heterocycle Differences :

  • The pyrazolo[1,5-a]pyridine core (target compound) contains a single nitrogen in the fused pyridine ring, whereas pyrazolo[1,5-a]pyrimidine analogs (e.g., F-DPA, DPA-714) feature two nitrogens in the pyrimidine ring. This difference influences electronic properties and binding interactions. Pyrimidine cores generally exhibit higher polarity, which may enhance solubility but reduce BBB penetration compared to pyridine derivatives .

Substituent Effects :

  • Ethyl vs. Fluorophenyl Groups : The 2-ethyl group in the target compound increases lipophilicity, favoring passive diffusion across membranes. In contrast, fluorophenyl substituents (e.g., in F-DPA) introduce electronegativity and improve target affinity for proteins like TSPO .
  • Acetamide Position : The 3-acetamide in the target compound is directly attached to the pyridine core, while analogs like Pir-8-11 position the acetamide on a distal phenyl ring. This structural variation may alter hydrogen-bonding networks and target selectivity .

Functional Applications: Radiolabeling: F-DPA and DPA-714 are optimized for ¹⁸F labeling and in vivo imaging, leveraging fluorinated aryl groups for stability and target engagement. The target compound lacks fluorine but could be modified for similar applications . Kinase and AhR Modulation: Compound 2b and Pir-8-11 demonstrate how substituents like cyano and hydroxyethoxyethyl groups enable diverse biological activities. The target compound’s ethyl-acetamide combination may favor CNS-targeted therapies due to balanced lipophilicity and polarity .

Q & A

Q. What are the common synthetic routes for preparing N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling pyrazolo[1,5-a]pyridine precursors with acetamide derivatives under specific conditions:
  • Reaction Solvents : 1,4-Dioxane, acetonitrile, or DMF are frequently used. For instance, reactions in 1,4-dioxane at 95°C with potassium carbonate as a base yield intermediates in ~68.5% efficiency .
  • Catalysts : Triethylamine (TEA) in acetonitrile under inert atmospheres improves yields (e.g., 51.8% yield in Example 8-16) .
  • Precursors : Derivatives often start from chloro-substituted pyrazolo[1,5-a]pyrimidines, which react with pyrrolidine-acetamide intermediates .

Q. Which spectroscopic techniques are most effective for characterizing pyrazolo[1,5-a]pyridine acetamide derivatives?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, CN at ~2259 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., pyrimidine H-5 at δ 6.82 ppm, NH protons at δ 9.74 ppm) .
  • Mass Spectrometry (EI-MS) : Determines molecular ions (e.g., m/z 190 for C₉H₁₀N₄O) and fragmentation patterns .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages) .

Q. What are the key challenges in purifying pyrazolo[1,5-a]pyridine acetamide intermediates?

  • Methodological Answer : Challenges include low solubility and byproduct formation. Solutions involve:
  • Recrystallization : Using acetic acid or ethanol/DMF mixtures to isolate crystalline products .
  • Chromatography : Column chromatography with silica gel for polar intermediates .
  • Solvent Optimization : Adjusting polarity with acetonitrile or dioxane to improve separation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in pyrazolo[1,5-a]pyridine acetamide synthesis?

  • Methodological Answer : Systematic parameter variation is critical:
  • Temperature : Higher temperatures (e.g., 95°C in dioxane) enhance reactivity but may require reflux setups .
  • Catalyst Selection : Potassium carbonate vs. TEA affects regioselectivity; TEA in acetonitrile reduces side reactions .
  • Substrate Ratios : A 1:1.5 molar ratio of precursor to acetamide derivative balances conversion and cost .
  • Inert Atmospheres : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., stannyl precursors) .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

  • Methodological Answer : Address discrepancies via:
  • Comparative SAR Studies : Varying substituents (e.g., trifluoromethyl vs. ethyl groups) to correlate structure with TSPO binding affinity .
  • In Vitro/In Vivo Correlation : Validate metabolic stability (e.g., ¹⁸F-labeled analogs in PET imaging) to reconcile conflicting pharmacokinetic data .
  • Computational Docking : Molecular dynamics simulations predict binding modes, explaining activity variations (e.g., pyridyl vs. phenyl substituents) .

Q. How can computational methods aid in designing derivatives with enhanced target binding?

  • Methodological Answer : Integrate:
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking with protein targets .
  • Molecular Docking (AutoDock Vina) : Screen virtual libraries for pyrazolo[1,5-a]pyridine analogs with improved TSPO binding .
  • QSAR Models : Train models on IC₅₀ data to predict bioactivity of novel substituents .

Q. What experimental approaches validate metabolic stability of radiolabeled derivatives in preclinical studies?

  • Methodological Answer : Key steps include:
  • Radiosynthesis : Use ¹⁸F or ¹¹C labeling (e.g., ¹⁸F-FDPA for PET imaging) to track biodistribution .
  • In Vivo Metabolism Studies : Analyze plasma/tissue samples via HPLC-MS to identify metabolites and calculate half-lives .
  • Comparative Imaging : Contrast ¹⁸F-FDPA and ¹⁸F-LW223 in animal models to assess stability and target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.